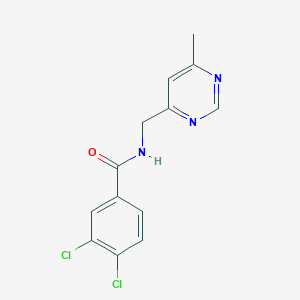
N-((1-(3,4-difluorophényl)-1H-tétrazol-5-yl)méthyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone . These methods suggest that the synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide could potentially involve a similar acylation step, possibly using a difluorophenyl-tetrazole derivative as a starting material.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography . These techniques could be applied to determine the structure of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide. The presence of difluorophenyl and tetrazole groups in the compound would likely contribute to its molecular characteristics, including its electronic properties and potential for forming hydrogen bonds.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their functional groups. For instance, the presence of a cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamides allows for colorimetric sensing of fluoride anions . The tetrazole group in N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide could similarly impart unique reactivity, potentially in coordination chemistry or as a bioisostere for carboxylic acids in drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are often related to their molecular structure. For example, the crystal structure analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed specific intramolecular and intermolecular interactions that contribute to its stability . The difluorophenyl and tetrazole groups in N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide would likely influence its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and potential for hydrogen bonding.
The papers provided do not directly discuss N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)pivalamide, but they do offer valuable information on the synthesis, structure, reactivity, and properties of related benzamide derivatives that can be used to infer potential characteristics of the compound .
Applications De Recherche Scientifique
- Radicaux de Blatter: Des chercheurs ont étudié les effets des substituants difluorophényles sur les propriétés structurales, redox et magnétiques des radicaux de Blatter. Ces radicaux, dont le 1-(3,4-difluorophényl)-1H-tétrazol-5-ylméthylpivalamide (1a), ont été synthétisés et caractérisés. Ils présentent un comportement d'oxydation et de réduction réversible, et leur densité de spin est principalement délocalisée sur la partie triazinyle. Des études cristallographiques ont révélé des chaînes alternées de ces radicaux, et des interactions antiferromagnétiques fortes dominent dans leurs cristaux .
- 4,5-Diméthylfuro[3,4-d]pyridazin-1(2H)-one: La synthèse et la caractérisation structurale de ce composé auparavant inconnu ont été réalisées. L'analyse par diffraction des rayons X sur monocristal a confirmé sa structure, et la spectroscopie RMN a fourni des informations sur son environnement chimique .
- Réarrangement de Dimroth: Le réarrangement de Dimroth implique une ouverture électrocyclique et une fermeture de cycle. Par exemple, la 2-imino-1-méthyl-1,2-dihydropyrimidine peut se réorganiser en 2-(méthylamino)pyrimidine. La compréhension de ces réarrangements contribue à la conception de nouvelles voies de synthèse .
Catalyse et chimie radicalaire
Chimie hétérocyclique
Synthèse organique
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O/c1-13(2,3)12(21)16-7-11-17-18-19-20(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPRPVBHRIFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)



![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![1-Methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)